molecular formula C15H11F5N2O B4635493 N-[4-(dimethylamino)phenyl]-2,3,4,5,6-pentafluorobenzamide

N-[4-(dimethylamino)phenyl]-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4635493
M. Wt: 330.25 g/mol
InChI Key: HALPTPOVGLCGPW-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2,3,4,5,6-pentafluorobenzamide is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a pentafluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 4-(dimethylamino)aniline with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-(dimethylamino)aniline+pentafluorobenzoyl chlorideThis compound+HCl\text{4-(dimethylamino)aniline} + \text{pentafluorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-(dimethylamino)aniline+pentafluorobenzoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2,3,4,5,6-pentafluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pentafluorobenzamide moiety can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-aminobenzamide
  • 4-(dimethylamino)phenyl isothiocyanate
  • 4-(dimethylamino)phenyldiphenylphosphine

Uniqueness

N-[4-(dimethylamino)phenyl]-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of the pentafluorobenzamide moiety, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F5N2O/c1-22(2)8-5-3-7(4-6-8)21-15(23)9-10(16)12(18)14(20)13(19)11(9)17/h3-6H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALPTPOVGLCGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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